(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is a complex organic compound classified under the oxazolo[3,4-a]pyrazine family. This compound features a unique bicyclic structure that integrates an oxazole ring fused with a pyrazine ring, which contributes to its distinct chemical properties and potential applications in various scientific fields. The compound is identified by the CAS number 1235469-36-9 and has the molecular formula .
The synthesis of (R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate typically involves several key steps:
In industrial settings, these processes can be optimized using continuous flow reactors to enhance yield and purity while controlling reaction parameters effectively .
The molecular structure of (R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate consists of a bicyclic framework that includes both oxazole and pyrazine components. The compound's stereochemistry is critical for its biological activity and interactions. Key structural data include:
(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.
The mechanism of action for (R)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is largely dependent on its specific application within biological systems. It may function as an enzyme inhibitor by binding to active sites on target enzymes, thus modulating their activity. The precise molecular interactions and pathways involved can vary significantly based on the structural characteristics of the compound and its biological targets .
The physical properties of (R)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate include:
Chemical properties include:
These properties make it suitable for various applications in research and industry .
(R)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate has several scientific applications:
The synthesis of the oxazolo[3,4-a]pyrazine scaffold relies critically on ortho-lithiation-mediated annulation. This method constructs the fused bicyclic system through directed metalation of substituted piperazines, followed by electrophilic trapping. As described in Scheme 1 of the primary research literature, monoalkylated piperazine precursors (e.g., N-benzyl piperazine) undergo Boc protection before treatment with sec-butyllithium (sec-BuLi) at low temperatures (–78°C) to generate a directed ortho-lithiated species [3]. This highly reactive intermediate undergoes nucleophilic addition to symmetrical ketone electrophiles (e.g., acetone, cyclobutanone), yielding tertiary alcohols that spontaneously cyclize to form the oxazolo ring under acidic conditions [3] [5]. The reaction efficiency hinges on:
Table 1: Ortho-Lithiation Electrophiles and Corresponding Oxazolo[3,4-a]pyrazine Yields
Electrophile (24) | Product Designation | Yield (%) | Key Application |
---|---|---|---|
Acetone | 25a | 82 | SHA-68 intermediates |
Cyclobutanone | 25b | 78 | Spirocyclic variants |
Benzophenone | 25c | 65 | Diaryl derivatives |
Diethyl ketone | 25d | 75 | Alkyl-substituted cores |
Enantiomeric purity at the C-8a position is achieved using chiral amino acid precursors to control stereochemistry during bicyclic core formation. As outlined in Scheme 3 of the SAR study, methyl esters of L-amino acids (e.g., L-alanine, L-valine) serve as chiral building blocks [3]. These undergo sequential:
Table 2: Chiral Amino Acid Precursors and Stereochemical Outcomes
Amino Acid Methyl Ester (32) | Product (35) | C-8a Configuration | Enantiomeric Excess (% ee) |
---|---|---|---|
L-Alanine | 35a | R | >99 |
L-Valine | 35b | R | 98 |
L-Phenylalanine | 35c | R | 97 |
L-Leucine | 35d | R | 98 |
While not directly applied to the title compound, solid-phase synthesis enables efficient production of structurally related oxazolo[3,4-a]pyrazine guanidine antagonists (e.g., compound 16). This method, optimized from known polymer-supported strategies, uses bromomethyl-functionalized resin as the solid support [2] [3]. Key steps include:
Stereocontrol at the ring-fusion carbon (C-8a) is governed by the pre-existing chirality at C-2 in intermediates (e.g., 36a-e). During ortho-lithiation of chiral Boc-piperazines (36), the asymmetric center dictates the approach trajectory of electrophiles via chelation-controlled addition [3] [5]. Nuclear Overhauser Effect (NOE) spectroscopy on model compound 17 confirmed the syn relationship between the C-5 methyl group and the C-8a proton, consistent with (5S,8aR)-configuration [3]. This stereospecificity arises because:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3